N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBRHMITZBYCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 410.21 g/mol. The structure includes a pyridine ring, which is known for its pharmacological relevance.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can target various bacterial strains, including both Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 - 62.5 μM |
| Compound B | Enterococcus faecalis | 62.5 - 125 μM |
| This compound | Escherichia coli | TBD |
The bactericidal activity is primarily attributed to the inhibition of protein synthesis and subsequent effects on nucleic acid and peptidoglycan production .
Anticancer Properties
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, characterized by loss of mitochondrial membrane potential and increased reactive oxygen species (ROS) production.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| K562 | ~10 | Apoptosis via mitochondrial dysfunction |
| MCF7 | TBD | Induction of cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several derivatives, including this compound against MRSA and Pseudomonas aeruginosa biofilms. The compound showed moderate to good antibiofilm activity with a minimum biofilm inhibitory concentration (MBIC) ranging from 31.108 to 124.432 μg/mL .
- Cytotoxicity in Cancer Models : In another study, the compound was tested against various human cancer cell lines, demonstrating an IC50 value under 10 μM for K562 cells, indicating potent anticancer properties compared to standard chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to decreased protein synthesis.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by disrupting mitochondrial function and increasing ROS levels.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s pyridine-3-carboxamide core distinguishes it from analogs with alternative heterocycles:
- Substituents like trifluoroethyl or cyclopropyl groups may alter pharmacokinetics compared to the bromo/fluorophenyl groups in the target compound .
Substituent Analysis
Halogenated Aromatic Groups:
- Bromo vs. Chloro : The target compound’s 4-bromo-2-fluorophenyl group (molecular weight ~173.8 g/mol) contrasts with chloro-substituted analogs (e.g., : 2-chloro-6-fluorobenzyl). Bromine’s larger atomic radius may enhance van der Waals interactions but reduce solubility compared to chlorine .
- Fluorophenyl vs. Acetylphenyl : In , an acetylphenyl group replaces the bromofluorophenyl, introducing a ketone moiety that could improve water solubility but reduce lipophilicity .
Alkyl/Aryl Methyl Groups:
Physicochemical Properties (Hypothetical Comparison)
Note: logP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
